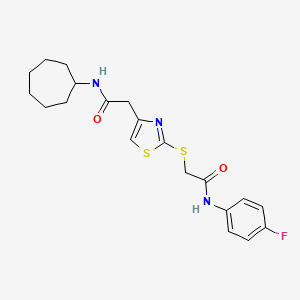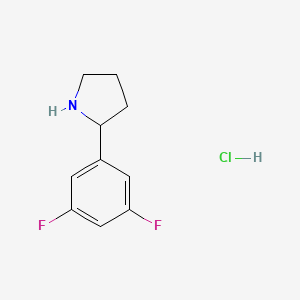
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1197236-08-0 . It has a molecular weight of 219.66 . The IUPAC name for this compound is this compound . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
2-(3,5-Difluorophenyl)pyrrolidine hydrochloride, a compound featuring a pyrrolidine ring, is part of the broader class of nitrogen heterocycles utilized extensively in medicinal chemistry. The pyrrolidine scaffold, known for its sp^3-hybridization, contributes significantly to stereochemistry and enhances three-dimensional coverage due to its non-planarity, a phenomenon termed "pseudorotation". This review highlights the versatility of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, showcasing their selectivity and biological activity across various targets. The structural comparison with cyclopentane and aromatic pyrrole, alongside the exploration of steric factors and the structure-activity relationship (SAR), offers insights into the design of new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Fluorinated Compounds in Environmental Safety
The review on novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) emphasizes the urgent need to identify compounds that can replace PFASs due to their persistent and toxic nature. Although some alternative fluorinated compounds exhibit systemic multi-organ toxicities, their environmental and health impacts necessitate further toxicological studies. This underscores the importance of continued investigation into fluorinated compounds, including this compound, for safer and more sustainable chemical applications (Wang et al., 2019).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives, closely related to pyrrolidine compounds due to their heterocyclic nature, have demonstrated a wide range of medicinal applications. This review articulates the critical role of pyridine-based compounds in developing drugs with antifungal, antibacterial, antioxidant, and anticancer activities, among others. The ability of these derivatives to act as effective chemosensors for various ions and neutral species further illustrates the versatility and significance of heterocyclic compounds in scientific research and application (Abu-Taweel et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


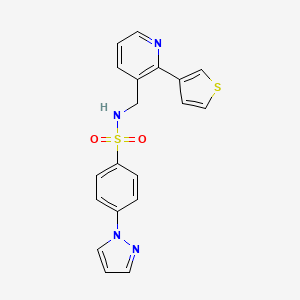
![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)
![3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779107.png)
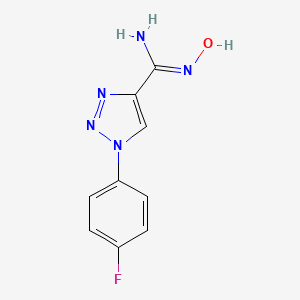

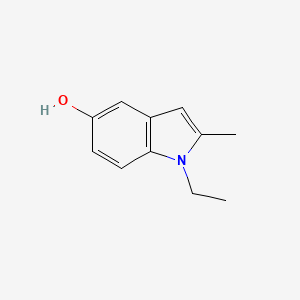
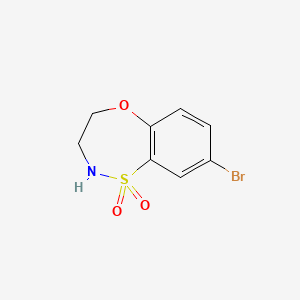
![N-(5-chloro-2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2779113.png)

![1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2779115.png)
![Tert-butyl 9-cyano-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2779118.png)

